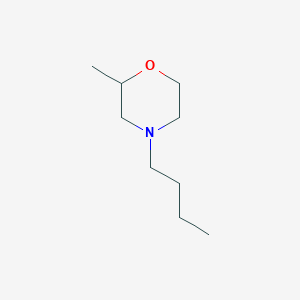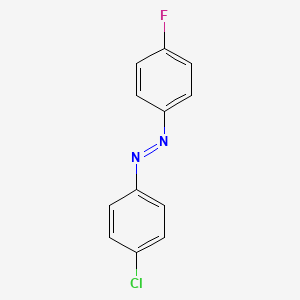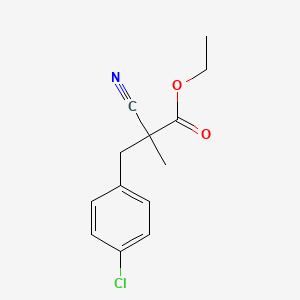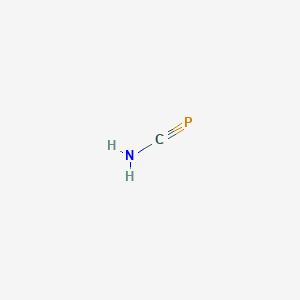
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is an organic compound with the molecular formula C27H54N2O2. It is a diamide derivative of nonane, featuring two octyl groups and two methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide typically involves the reaction of nonanediamine with octyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of nonanediamine attack the carbon atoms of octyl chloride, resulting in the formation of the desired diamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the diamide into primary amines.
Substitution: The compound can participate in substitution reactions, where the octyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functional groups but a shorter carbon chain.
N,N’-Dimethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.
Uniqueness
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is unique due to its long octyl chains and specific substitution pattern, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
52832-38-9 |
|---|---|
Fórmula molecular |
C27H54N2O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-dioctylnonanediamide |
InChI |
InChI=1S/C27H54N2O2/c1-5-7-9-11-16-20-24-28(3)26(30)22-18-14-13-15-19-23-27(31)29(4)25-21-17-12-10-8-6-2/h5-25H2,1-4H3 |
Clave InChI |
PFWSCQOOOILKCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)C(=O)CCCCCCCC(=O)N(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)


![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)



![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)



![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
